Iron (II) bromide hydrate

Catalog No.
S1507105
CAS No.
13463-12-2
M.F
Br2FeH2O
M. Wt
233.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron (II) bromide hydrate

CAS Number

13463-12-2

Product Name

Iron (II) bromide hydrate

IUPAC Name

iron(2+);dibromide;hydrate

Molecular Formula

Br2FeH2O

Molecular Weight

233.67 g/mol

InChI

InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2

InChI Key

JOFNEGXELTXFTH-UHFFFAOYSA-L

SMILES

O.[Fe+2].[Br-].[Br-]

Canonical SMILES

O.[Fe+2].[Br-].[Br-]

Iron(II) bromide hydrate (CAS 13463-12-2) is a versatile, water-soluble inorganic salt that serves as a critical source of ferrous (Fe2+) ions and bromide for industrial and laboratory applications . Unlike its highly sensitive anhydrous counterpart, the hydrated form offers a bench-stable, cost-effective alternative for processes that tolerate or actively require moisture, such as aqueous formulations, crystal growth, and polar-solvent catalysis [1]. By providing a predictable +2 oxidation state without the extreme hygroscopicity of anhydrous iron(II) bromide, this hydrate streamlines handling and procurement for large-scale chemical synthesis and materials engineering [2].

Generic substitution of iron(II) bromide hydrate with anhydrous iron(II) bromide, iron(II) chloride, or iron(III) bromide frequently leads to process failures or unnecessary cost overruns [1]. Procuring the anhydrous grade for moisture-tolerant workflows introduces severe handling bottlenecks, as it requires inert-atmosphere gloveboxes and is significantly more expensive due to its high-temperature synthesis requirements[2]. Conversely, substituting with iron(III) bromide introduces thermal instability, as the Fe(III) species auto-reduces to Fe(II) and evolves toxic bromine gas at elevated temperatures [3]. Furthermore, swapping bromide for chloride alters the Lewis acidity and leaving-group dynamics, which can critically derail sensitive catalytic cycles and coordination complex syntheses [1].

Handling Stability and Precursor Economics

Procuring anhydrous iron(II) bromide requires navigating high costs driven by its demanding synthesis—typically involving heating iron in a hydrogen bromide gas flow at 400 °C—and necessitates strict inert-atmosphere handling [1]. In contrast, iron(II) bromide hydrate (CAS 13463-12-2) provides a highly cost-effective, bench-stable alternative that can be weighed in air . For catalytic or synthetic applications where water is either tolerated or removed in situ, procuring the hydrate significantly reduces operational complexity and precursor costs while delivering the identical Fe(II) active center[2].

Evidence DimensionHandling requirements and synthesis energy
Target Compound DataIron(II) bromide hydrate (Bench-weighable, standard sealed storage)
Comparator Or BaselineAnhydrous Iron(II) bromide (Requires inert atmosphere, high-energy 400 °C HBr synthesis)
Quantified DifferenceEliminates glovebox dependency and high-temperature precursor synthesis costs
ConditionsStandard laboratory or industrial precursor preparation

Buyers can significantly reduce precursor costs and handling bottlenecks by substituting the anhydrous grade with the hydrate for moisture-tolerant workflows.

Thermal Redox Stability vs. Iron(III) Analogs

When selecting an iron bromide precursor for thermal processing or high-temperature synthesis, the oxidation state strictly dictates stability. Iron(III) bromide is thermally unstable, undergoing auto-reduction to iron(II) bromide and releasing toxic bromine gas when heated above 200 °C [1]. Iron(II) bromide hydrate, however, maintains its +2 oxidation state during thermal dehydration [1]. When heated under a hydrogen bromide stream, it cleanly converts to the anhydrous form without redox degradation, making it a far more predictable and safer precursor for high-temperature materials synthesis [1].

Evidence DimensionThermal decomposition pathway
Target Compound DataIron(II) bromide hydrate (Clean dehydration to FeBr2 without auto-reduction)
Comparator Or BaselineIron(III) bromide (Decomposes to FeBr2 and Br2 gas >200 °C)
Quantified DifferenceComplete avoidance of bromine gas evolution and oxidation state change
ConditionsThermal processing up to 400 °C

Prevents equipment corrosion from bromine gas and ensures a predictable +2 oxidation state in the final processed material.

Accelerated Dissolution in Polar and Aqueous Systems

For applications in water treatment, crystal growth, or polar-solvent catalysis, dissolution kinetics are a critical process parameter. Iron(II) bromide hydrate is highly soluble in water, methanol, ethanol, and THF, dissolving rapidly without the uncontrolled exothermic hydration characteristic of anhydrous salts . This makes the hydrate the optimal choice for formulating aqueous iron(II) solutions or organic-solvent-based catalytic mixtures, whereas the anhydrous form is prone to clumping and requires extended stirring to achieve homogeneity .

Evidence DimensionDissolution behavior in polar solvents
Target Compound DataIron(II) bromide hydrate (Rapid, controlled dissolution in water/THF/alcohols)
Comparator Or BaselineAnhydrous Iron(II) bromide (Prone to clumping and exothermic hydration)
Quantified DifferenceSuperior handling safety and faster solution preparation
ConditionsAmbient temperature dissolution in polar protic/aprotic solvents

Accelerates workflow efficiency and improves safety in large-scale aqueous or polar solvent formulations.

Viability as an Economical Lewis Acid Catalyst Precursor

While anhydrous iron(II) bromide is often specified for strictly anhydrous cross-coupling, iron(II) bromide hydrate can serve as an effective, highly economical pre-catalyst for many methodologies [1]. In iron-catalyzed [2+2+2] cycloadditions and reductive radical cyclizations, the hydrate—when combined with an in-situ reductant like zinc powder—efficiently generates the active low-valent iron species [1]. Although it may require slightly higher catalyst loading than specialized anhydrous complexes, its low cost and lack of special storage precautions make it a highly attractive procurement target for process scale-up [1].

Evidence DimensionPre-catalyst cost-efficiency
Target Compound DataIron(II) bromide hydrate (Economical, air-stable pre-catalyst)
Comparator Or BaselineAnhydrous FeBr2 or complexed Fe catalysts (High cost, sensitive)
Quantified DifferenceTrades a marginal increase in loading for a massive reduction in precursor cost and handling complexity
ConditionsIn-situ reduction (e.g., with Zn) for cycloaddition/radical reactions

Allows process chemists to scale up iron-catalyzed reactions economically without investing in expensive, air-sensitive anhydrous precursors.

Precursor for In-House Anhydrous Iron(II) Bromide Synthesis

Because purchasing commercial anhydrous iron(II) bromide is highly expensive and logistically challenging due to its extreme hygroscopicity, facilities often procure the hydrate instead. The hydrate can be cleanly dehydrated in-house under a stream of hydrogen bromide gas or via chemical dehydration (e.g., using thionyl chloride or orthoesters), providing a fresh, cost-effective supply of anhydrous FeBr2 for strict air-free synthesis [1].

Aqueous Formulations and Crystal Growth

The rapid and non-exothermic dissolution profile of iron(II) bromide hydrate makes it the preferred ferrous source for aqueous applications. It is widely utilized in specialized water treatment formulations, chemical analysis standards, and as an ultra-high-purity precursor for growing specific iron-containing crystals where the presence of water is required or easily managed [2].

Economical Lewis Acid Catalysis and Cycloadditions

In synthetic workflows where trace moisture is tolerated or scavenged in situ, the hydrate serves as an excellent, budget-friendly Lewis acid catalyst. It is particularly valuable in[2+2+2] cycloadditions and reductive radical cyclizations, where it can be reduced in situ by zinc to form active low-valent iron species, bypassing the need for expensive anhydrous iron complexes [3].

Synthesis of Iron Porphyrins and Coordination Complexes

Iron(II) bromide hydrate is an ideal starting material for synthesizing iron porphyrins and other coordination complexes in polar solvents like THF or methanol. The water ligands are readily displaced by stronger chelating agents, allowing for efficient complexation without the clumping and slow dissolution issues associated with anhydrous iron halides [4].

Dates

Last modified: 04-14-2024

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